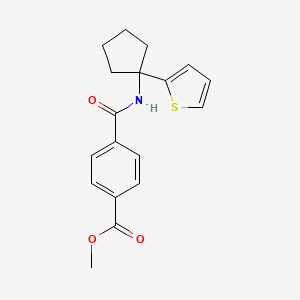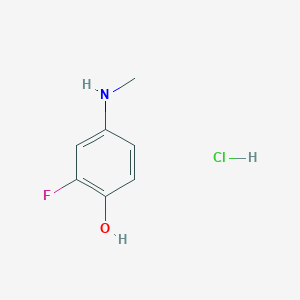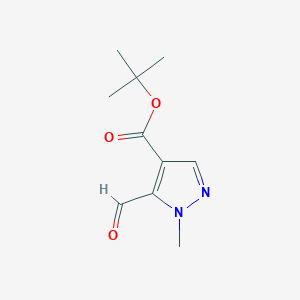
Tert-butyl 2-(2,6-difluorophenyl)-2-(methylamino)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 2-(2,6-difluorophenyl)-2-(methylamino)acetate is a chemical compound with the molecular formula C14H20F2NO2. It is a white crystalline powder that is commonly used in scientific research. This compound has been found to have potential applications in various fields of research, including medicinal chemistry, biochemistry, and molecular biology.
Mécanisme D'action
The mechanism of action of Tert-butyl 2-(2,6-difluorophenyl)-2-(methylamino)acetate is not fully understood. However, it has been found to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It has also been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Biochemical and Physiological Effects:
Tert-butyl 2-(2,6-difluorophenyl)-2-(methylamino)acetate has been found to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit tumor growth, and reduce inflammation in the brain. It has also been found to have antioxidant properties, which may help to protect against oxidative damage in the body.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using Tert-butyl 2-(2,6-difluorophenyl)-2-(methylamino)acetate in lab experiments is its potent anti-cancer activity. This makes it a promising candidate for the development of new cancer therapies. However, one of the limitations of using this compound is its potential toxicity. Further research is needed to determine the safety and efficacy of this compound in humans.
Orientations Futures
There are several future directions for the research on Tert-butyl 2-(2,6-difluorophenyl)-2-(methylamino)acetate. One direction is the development of new cancer therapies based on this compound. Another direction is the investigation of its potential applications in the treatment of neurodegenerative disorders. Further research is also needed to determine the safety and efficacy of this compound in humans, as well as its potential side effects and toxicity. In addition, the development of new synthesis methods for this compound may also be an area of future research.
Méthodes De Synthèse
Tert-butyl 2-(2,6-difluorophenyl)-2-(methylamino)acetate can be synthesized using a variety of methods. One of the most common methods is the reaction of 2,6-difluoroaniline with tert-butyl 2-bromoacetate in the presence of a base such as potassium carbonate. The resulting product is then purified through column chromatography to obtain Tert-butyl 2-(2,6-difluorophenyl)-2-(methylamino)acetate.
Applications De Recherche Scientifique
Tert-butyl 2-(2,6-difluorophenyl)-2-(methylamino)acetate has been found to have potential applications in various fields of scientific research. One of the most promising applications is in the field of medicinal chemistry. This compound has been found to have potent anti-cancer activity against a variety of cancer cell lines. It has also been found to have potential applications in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Propriétés
IUPAC Name |
tert-butyl 2-(2,6-difluorophenyl)-2-(methylamino)acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17F2NO2/c1-13(2,3)18-12(17)11(16-4)10-8(14)6-5-7-9(10)15/h5-7,11,16H,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVQANMNEBGXCBL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(C1=C(C=CC=C1F)F)NC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17F2NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Methyl (E)-4-[4-(benzenesulfonyl)piperazin-1-yl]-4-oxobut-2-enoate](/img/structure/B2387860.png)




![(Z)-N-(3-allylbenzo[d]thiazol-2(3H)-ylidene)-3,4,5-trimethoxybenzamide](/img/structure/B2387867.png)
![N-cyclohexyl-2-[3-oxo-6-(trifluoromethyl)-4H-1,4-benzothiazin-2-yl]acetamide](/img/structure/B2387868.png)

